REACTION_CXSMILES
|
[F:1][C:2]([F:14])([F:13])[C:3]1[CH:4]=[CH:5][C:6]([S:9]([OH:12])(=[O:11])=[O:10])=[N:7][CH:8]=1.[F:15]F>C(#N)C>[F:15][N+:7]1[CH:8]=[C:3]([C:2]([F:1])([F:13])[F:14])[CH:4]=[CH:5][C:6]=1[S:9]([O-:12])(=[O:11])=[O:10]
|
Name
|
|
Quantity
|
227 mg
|
Type
|
reactant
|
Smiles
|
FC(C=1C=CC(=NC1)S(=O)(=O)O)(F)F
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
fluorine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FF
|
Name
|
fluorine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FF
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
kept at -10° C.
|
Type
|
ADDITION
|
Details
|
Thereafter, the nitrogen gas alone was introduced for 30 minutes
|
Duration
|
30 min
|
Type
|
CONCENTRATION
|
Details
|
After the reaction mixture was concentrated
|
Type
|
ADDITION
|
Details
|
ethyl acetate was added to the residue
|
Type
|
FILTRATION
|
Details
|
The precipitated crystal was recovered by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
F[N+]1=C(C=CC(=C1)C(F)(F)F)S(=O)(=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.86 mmol | |
AMOUNT: MASS | 212 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |